1-Naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt
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Overview
Description
1-Naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt is a chemical compound with the molecular formula C10H6NNaO5S. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as sulfonic acid, hydroxy, and nitroso.
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt involves several steps. One common method includes the nitration of 1-naphthalenesulfonic acid followed by reduction and subsequent sulfonation. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods often involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in the formation of 5-amino-4-hydroxy-1-naphthalenesulfonic acid.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups under specific conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with other molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 5-hydroxy-4-nitroso-, monosodium salt can be compared with other similar compounds such as:
1-Naphthol-4-sulfonic acid sodium salt: This compound has a similar structure but lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Amino-1-naphthalenesulfonic acid sodium salt: This compound contains an amino group instead of a nitroso group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
63182-24-1 |
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Molecular Formula |
C10H6NNaO5S |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
sodium;5-hydroxy-4-nitrosonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H7NO5S.Na/c12-8-3-1-2-6-9(17(14,15)16)5-4-7(11-13)10(6)8;/h1-5,12H,(H,14,15,16);/q;+1/p-1 |
InChI Key |
NHUMAWROCAAPFK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)N=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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